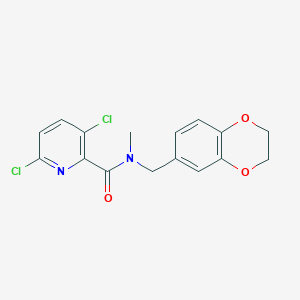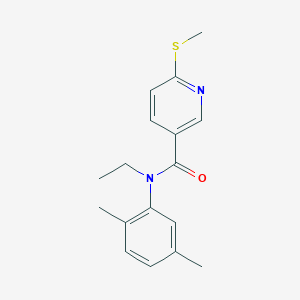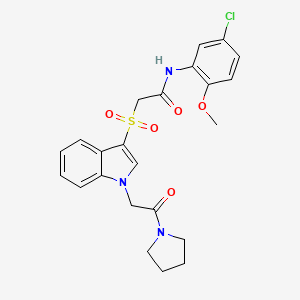![molecular formula C20H18N2O5 B2841850 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide CAS No. 1040640-34-3](/img/structure/B2841850.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a phenoxypropanamide group . Similar compounds have been found to exhibit various biological activities, such as anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis involved several steps, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. While the exact structure was not found, the structure of similar compounds involves a benzo[d][1,3]dioxol-5-yl group attached to an isoxazole ring .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide”, also known as “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-phenoxypropanamide”.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy against prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer agent.
Antitumor Activity
In addition to its general anticancer properties, the compound has been specifically evaluated for its antitumor activities. It has shown potent growth inhibition against HeLa, A549, and MCF-7 cell lines . The compound induces apoptosis and causes cell cycle arrest in the S-phase and G2/M-phase, highlighting its potential as a targeted antitumor agent.
Lead (Pb2+) Detection
The compound has been utilized in the development of sensitive and selective sensors for the detection of carcinogenic heavy metal ions, such as lead (Pb2+) . By incorporating the compound into electrochemical sensors, researchers have achieved reliable detection of Pb2+ ions, which is crucial for environmental monitoring and public health.
Tubulin Polymerization Inhibition
The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. By targeting microtubules, the compound can cause mitotic blockade and induce apoptosis in cancer cells . This mechanism of action is similar to that of other well-known anticancer agents, making it a valuable addition to the arsenal of tubulin-targeting drugs.
Structure-Activity Relationship Studies
Researchers have conducted detailed structure-activity relationship (SAR) studies on this compound to optimize its anticancer properties . By modifying various functional groups, they have identified key structural features that enhance its efficacy. These studies provide valuable insights for the design of more potent analogs and the development of new therapeutic agents.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through various mechanisms . It triggers morphological changes, such as chromatin condensation and membrane blebbing, and activates apoptotic pathways. Understanding these mechanisms is crucial for developing effective cancer therapies that can selectively target and eliminate cancer cells.
Cell Cycle Arrest
In addition to inducing apoptosis, the compound also causes cell cycle arrest at specific phases . By halting the progression of the cell cycle, it prevents cancer cells from proliferating and spreading. This dual action of inducing apoptosis and causing cell cycle arrest makes the compound a promising candidate for combination therapies.
Environmental Monitoring
Beyond its biomedical applications, the compound has potential uses in environmental monitoring. Its ability to detect heavy metal ions, such as lead (Pb2+), can be leveraged to develop sensors for monitoring environmental pollution . These sensors can provide real-time data on the presence of toxic metals, aiding in pollution control and public health efforts.
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(26-16-5-3-2-4-6-16)20(23)21-11-15-10-18(27-22-15)14-7-8-17-19(9-14)25-12-24-17/h2-10,13H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKBZBGMFMQWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-Dichlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2841770.png)
![Ethyl 6-methyl-2-(3-phenylpropanamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2841771.png)
![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)

![2-imino-N-(2-morpholinoethyl)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2841779.png)

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2841783.png)


![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)

![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)